molecular formula C12H12N4O2S B13533605 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile

Cat. No.: B13533605
M. Wt: 276.32 g/mol
InChI Key: ILQIBNYUWLLALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile is a complex organic compound that features a unique combination of a thiopyran ring and a benzo[d][1,2,3]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile typically involves multiple steps. The starting materials often include a thiopyran derivative and a benzo[d][1,2,3]triazole precursor. The key steps in the synthesis may involve:

    Oxidation: The thiopyran ring is oxidized to introduce the dioxido functionality.

    Cyclization: The benzo[d][1,2,3]triazole moiety is formed through a cyclization reaction.

    Coupling: The two moieties are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dioxido functionality.

    Reduction: Reduction reactions can potentially convert the dioxido group back to a thiopyran ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may regenerate the thiopyran ring.

Scientific Research Applications

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile involves its interaction with specific molecular targets. The dioxido functionality and the benzo[d][1,2,3]triazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: Shares the thiopyran ring but lacks the benzo[d][1,2,3]triazole moiety.

    2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine: Similar thiopyran structure with an ethanamine group.

    Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Contains the thiopyran ring with a methyl acetate group.

Uniqueness

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile is unique due to the combination of the thiopyran ring and the benzo[d][1,2,3]triazole moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

3-(1,1-dioxothian-4-yl)benzotriazole-5-carbonitrile

InChI

InChI=1S/C12H12N4O2S/c13-8-9-1-2-11-12(7-9)16(15-14-11)10-3-5-19(17,18)6-4-10/h1-2,7,10H,3-6H2

InChI Key

ILQIBNYUWLLALJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1N2C3=C(C=CC(=C3)C#N)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.